3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound features a polycyclic heteroaromatic system comprising a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring at positions 4,5-g. Key structural elements include:
- Substituents: A 4-chlorophenyl group at position 3 and a 4-fluorobenzyl group at position 3.
Properties
IUPAC Name |
5-(4-chlorophenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFN3O2/c25-16-5-3-15(4-6-16)23-19-12-29(11-14-1-7-17(26)8-2-14)20-10-22-21(30-13-31-22)9-18(20)24(19)28-27-23/h1-10,12H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZONIKVCBICTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)F)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazoloquinoline core fused with a dioxole moiety. The presence of halogenated phenyl groups enhances its lipophilicity and potential interactions with biological targets.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazoloquinoline derivatives. For instance, derivatives similar to our compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .
Table 1: Summary of Anti-Inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-amino-4-(4-hydroxyphenyl)... | 6.5 | Inhibition of NO production |
| 4-(3-amino-1H-pyrazolo[4,3-c]... | 7.0 | Downregulation of iNOS and COX-2 |
| 3-(4-chlorophenyl)-... | TBD | TBD |
Anticancer Activity
The anticancer potential of similar pyrazoloquinoline derivatives has also been investigated extensively. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and melanoma (C-32) cells. The proposed mechanisms include the induction of apoptosis and cell cycle arrest through modulation of key regulatory proteins such as p53 and BAX .
Table 2: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 | 3-(4-chlorophenyl)-... | TBD | Apoptosis induction |
| A549 | 3-(4-chlorophenyl)-... | TBD | Cell cycle arrest |
| C-32 | 3-(4-chlorophenyl)-... | TBD | Modulation of BAX/p53 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen atoms on the phenyl rings significantly influences its pharmacological profile. For instance, substitution patterns on the aromatic rings can enhance binding affinity to target proteins or alter metabolic stability .
Case Studies
- Case Study on Anti-inflammatory Effects : A study evaluated several pyrazoloquinoline derivatives for their ability to inhibit NO production in RAW 264.7 cells. The results indicated that compounds with specific substitutions exhibited IC50 values comparable to established anti-inflammatory agents .
- Case Study on Anticancer Efficacy : In vitro tests demonstrated that certain derivatives led to significant cytotoxicity against cancer cell lines while sparing normal fibroblasts, highlighting their selective toxicity .
Comparison with Similar Compounds
Pyrazolo[4,3-c]Pyridine Derivatives
- Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f): Structure: Pyrazolo[4,3-c]pyridine core with ester and quinoline substituents. Synthesis: Yielded 84% via condensation of 3-aminoquinoline and ethyl chloroacetate . Properties: Melting point 248–251°C; elemental analysis matches C24H18N4O3 .
Dioxolo-Fused Analogs
- 8-Chloro[1,3]dioxolo[4,5-g]quinoline: Structure: Lacks the pyrazolo ring but shares the dioxolo-quinoline backbone. Applications: Serves as a precursor for antimalarial agents .
Substituent Modifications
Halogenated Benzyl/Phenyl Groups
- 3-(4-Ethylphenyl)-5-(3-Fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: Structure: Ethylphenyl (position 3) and 3-fluorobenzyl (position 5).
- 3-(3,4-Dimethylphenyl)-5-(4-Fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: Structure: Dimethylphenyl (position 3) enhances electron-donating effects, altering electronic properties vs. Cl .
Key Research Findings
- Substituent Effects : Halogenated aryl groups (Cl, F) improve metabolic stability and membrane permeability compared to alkyl or methoxy groups .
- Heterocycle Impact: Pyrazoloquinoline cores exhibit stronger π-π stacking interactions with biological targets than pyrroloquinolines .
- Synthetic Challenges : Dioxolo-fused systems require precise regiocontrol during cyclization steps .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can multi-step reaction optimization address them?
- Methodological Answer : Synthesis of polycyclic heteroaromatic systems often involves regioselective coupling and protection/deprotection steps. For example, the dioxolo and pyrazolo moieties require controlled cyclization under acidic or catalytic conditions.
- Example : A copper(II)-catalyzed regioselective oxidation strategy (as in ) can be adapted for constructing the quinoline core. Multi-step protocols involving nitration, diazotization, and hydrolysis () may improve yield (e.g., 70% overall yield achieved for analogous intermediates).
- Key Data : IR (C=O at 1646 cm⁻¹) and ¹H-NMR (δ 6.80–6.88 for aromatic protons) are critical for monitoring intermediate formation .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Assigning substituent positions requires comparative analysis of chemical shifts and coupling constants.
- Example : For the fluorobenzyl group, ¹⁹F-NMR coupling with adjacent protons (e.g., δ ~-115 ppm for 4-fluorophenyl in ) and ¹H-NMR splitting patterns (e.g., dd for vicinal protons) help confirm substitution sites.
- Key Data : IR absorption at 1092 cm⁻¹ (C=S) and 3428 cm⁻¹ (NH) can distinguish functional groups in intermediates .
Q. What crystallization conditions are optimal for X-ray diffraction studies of such compounds?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or THF) promotes single-crystal growth.
- Example : Crystals of analogous pyrazoloquinolines () were obtained in ethyl acetate/hexane mixtures, with melting points ~248–251°C. SHELX software ( ) is recommended for refinement, achieving R-factors <0.054 .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, particularly for enzyme inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like γ-secretase ( ).
- Example : For γ-secretase inhibitors, substituent chirality (R-configuration in ) and fluorobenzyl hydrophobicity enhance blood-brain barrier penetration.
- Key Data : LogP calculations (e.g., ~3.5 for ELND006 in ) guide pharmacokinetic optimization .
Q. How to resolve contradictions in NMR data between synthetic batches?
- Methodological Answer : Batch-to-batch variability may arise from residual solvents or tautomerism.
- Example : Use deuterated solvents (DMSO-d₆) to stabilize tautomers (). HSQC and NOESY correlations can distinguish between keto-enol forms in the pyrazolo ring .
- Key Data : ¹³C-NMR shifts for carbonyl groups (e.g., δ 164–168 ppm in ) confirm correct tautomer dominance .
Q. What strategies improve regioselectivity in electrophilic substitutions on the quinoline core?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -F) direct substitutions to para positions.
- Example : Nitration of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid () proceeds at the 5-position due to fluorine’s meta-directing effects.
- Key Data : Yields >79% achieved via controlled reaction temperatures (70–80°C) and stoichiometric HNO₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
